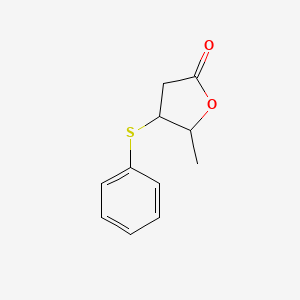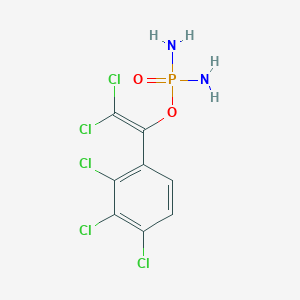![molecular formula C11H8N2O3S B14570411 4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid CAS No. 61294-14-2](/img/structure/B14570411.png)
4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiocyanato group attached to an anilino moiety, which is further connected to a but-2-enoic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid typically involves the reaction of 4-anilino-4-oxobut-2-enoic acid with thiocyanate reagents under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, and may require the presence of a catalyst or base to facilitate the formation of the thiocyanato group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid can undergo various chemical reactions, including:
Substitution: The thiocyanato group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; solvent like acetonitrile or dimethylformamide; catalyst or base.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced analogs with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the thiocyanato group.
Scientific Research Applications
4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(4-toluidino)but-2-enoic acid: Similar structure with a toluidino group instead of a thiocyanato group.
4-Oxo-2-thienylaminobut-2-enoic acid: Contains a thienylamino group, exhibiting different chemical properties and biological activities.
4-(4-Methoxyanilino)-4-oxo-2-butenoic acid: Features a methoxyanilino group, leading to variations in reactivity and applications.
Uniqueness
4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61294-14-2 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-oxo-4-(4-thiocyanatoanilino)but-2-enoic acid |
InChI |
InChI=1S/C11H8N2O3S/c12-7-17-9-3-1-8(2-4-9)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
KSOZDODSJGHESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)



![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)
![1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]](/img/structure/B14570382.png)

![2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14570392.png)

![N,N'-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide}](/img/structure/B14570397.png)


